4-(2-Chlorophenyl)-6-nitroquinazoline is a chemical compound with the molecular formula and a molecular weight of approximately 285.6852 g/mol. This compound is classified primarily as an impurity reference material in the pharmaceutical industry, particularly associated with anticonvulsant medications like Clonazepam. Its CAS number is 1647150-35-3, and it is recognized for its potential biological activities due to its structural features, including a nitro group and a chlorophenyl moiety .
The synthesis of 4-(2-Chlorophenyl)-6-nitroquinazoline typically involves a multi-step process:
The molecular structure of 4-(2-Chlorophenyl)-6-nitroquinazoline can be represented as follows:
[O-][N+](=O)c1ccc2ncnc(c3ccccc3Cl)c2c1InChI=1S/C14H8ClN3O2/c15-12-4-2-1-3-10(12)14-11-7-9(18(19)20)5-6-13(11)16-8-17-14/h1-8HThe accurate mass for this compound is approximately 285.0305 g/mol, which is critical for mass spectrometry applications in identifying and quantifying the compound .
4-(2-Chlorophenyl)-6-nitroquinazoline can undergo several chemical reactions:
Common reagents used include:
The mechanism of action for 4-(2-Chlorophenyl)-6-nitroquinazoline is not fully elucidated but is believed to involve interactions with neurotransmitter receptors in the central nervous system due to its structural similarity to other pharmacologically active compounds. The presence of both nitro and chlorophenyl groups may enhance binding affinity to specific targets, contributing to its potential anticonvulsant properties.
4-(2-Chlorophenyl)-6-nitroquinazoline exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant data indicate that this compound's reactivity allows for various modifications that could lead to derivatives with enhanced biological activity .
4-(2-Chlorophenyl)-6-nitroquinazoline has significant applications in scientific research, particularly in pharmacology:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: